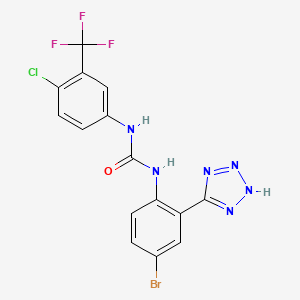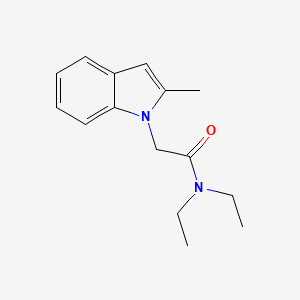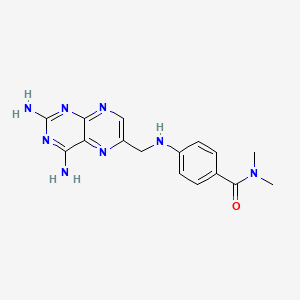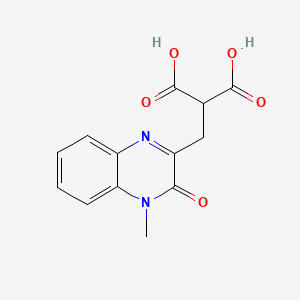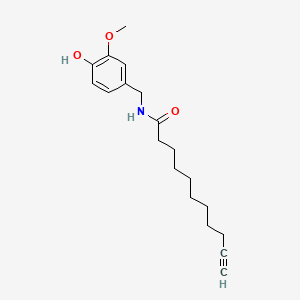
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is an organic compound with the molecular formula C19H27NO3 This compound is characterized by the presence of an amide group attached to a long aliphatic chain and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 10-undecynoic acid with N-((4-hydroxy-3-methoxyphenyl)methyl)amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The alkyne group may also participate in covalent bonding with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide (N-Vanillyldecanamide)
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- Nonivamide
Uniqueness
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to its specific combination of functional groups and structural features The presence of both an alkyne and a phenolic hydroxyl group allows for a diverse range of chemical reactions and interactions with biological targets
特性
CAS番号 |
150988-87-7 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-ynamide |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h1,12-14,21H,4-11,15H2,2H3,(H,20,22) |
InChIキー |
KIFSWRNTGICWRI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


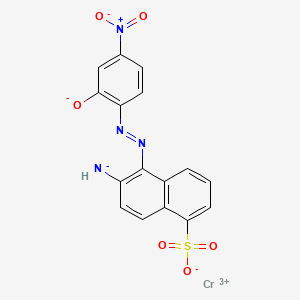
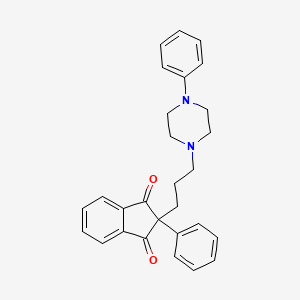
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
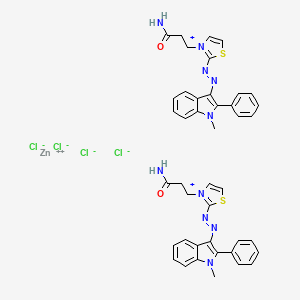

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

